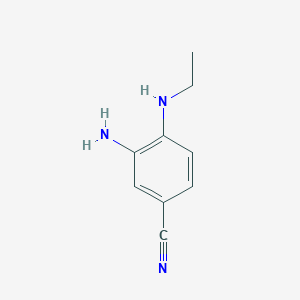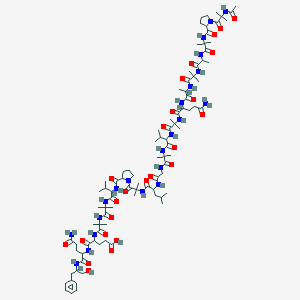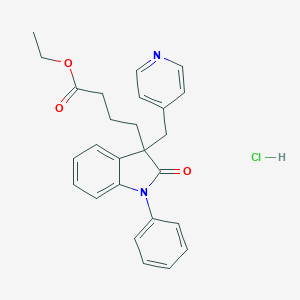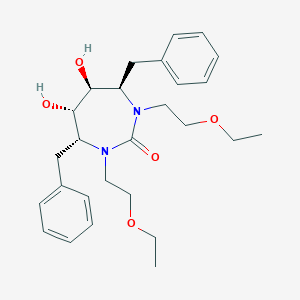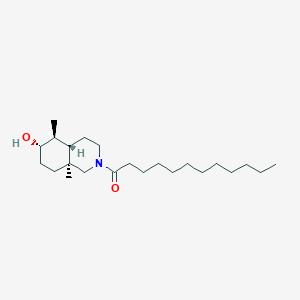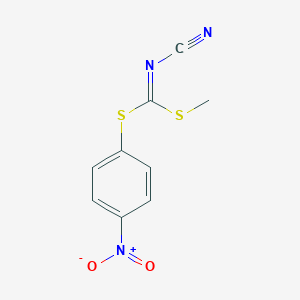
Methyl (4-nitrophenyl) cyanocarbonimidodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-nitrophenyl) cyanocarbonimidodithioate: is a chemical compound with the molecular formula C9H7N3O2S2 and a molecular weight of 253.3 g/mol It is known for its unique structure, which includes a nitrophenyl group, a cyanocarbonimidodithioate moiety, and a methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-nitrophenyl) cyanocarbonimidodithioate typically involves the reaction of 4-nitrophenyl isothiocyanate with methyl thiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
化学反应分析
Types of Reactions
Methyl (4-nitrophenyl) cyanocarbonimidodithioate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocarbonimidodithioate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst (e.g., ) are used.
Substitution: Nucleophiles such as or can react with the compound under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyanocarbonimidodithioate derivatives.
科学研究应用
Methyl (4-nitrophenyl) cyanocarbonimidodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (4-nitrophenyl) cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl (4-nitrophenyl) thiocyanate
- Methyl (4-nitrophenyl) isothiocyanate
- Methyl (4-nitrophenyl) dithiocarbamate
Uniqueness
Methyl (4-nitrophenyl) cyanocarbonimidodithioate is unique due to its cyanocarbonimidodithioate moiety, which imparts distinct chemical reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
IUPAC Name |
[methylsulfanyl-(4-nitrophenyl)sulfanylmethylidene]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S2/c1-15-9(11-6-10)16-8-4-2-7(3-5-8)12(13)14/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQIKDFVZRXRIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375654 |
Source


|
| Record name | Methyl (4-nitrophenyl) cyanocarbonimidodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-10-0 |
Source


|
| Record name | Carbonimidodithioic acid, cyano-, methyl 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4-nitrophenyl) cyanocarbonimidodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



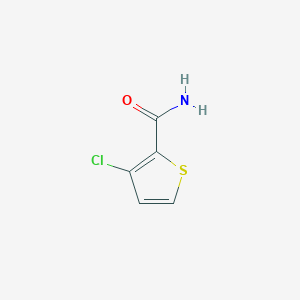
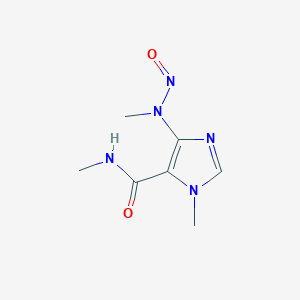
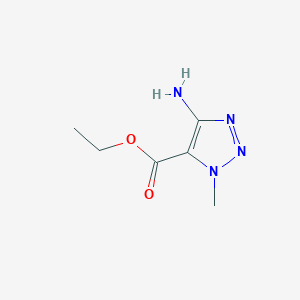
![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)
